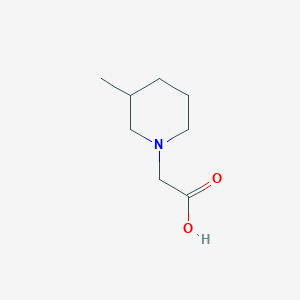

(3-Methylpiperidin-1-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylpiperidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7-3-2-4-9(5-7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVULGLRBNFRVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390327 | |

| Record name | (3-methylpiperidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883542-90-3 | |

| Record name | (3-methylpiperidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Methylpiperidin-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylpiperidin-1-yl)acetic acid is a substituted piperidine derivative with potential applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its core chemical properties, including its physicochemical characteristics, a detailed synthetic approach, and expected spectroscopic data. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge for further investigation of this and related compounds.

Chemical and Physical Properties

This compound, also known by its IUPAC name 2-(3-methylpiperidin-1-yl)acetic acid, is a heterocyclic compound. Its structure consists of a piperidine ring substituted with a methyl group at the 3-position and an acetic acid moiety attached to the nitrogen atom.

A summary of its known and computed physicochemical properties is presented in Table 1. It is important to note that while some experimental data from chemical suppliers is available, other values are computationally derived and should be considered as estimates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(3-methylpiperidin-1-yl)acetic acid | PubChem[1] |

| CAS Number | 883542-90-3 | PubChem[1] |

| Molecular Formula | C₈H₁₅NO₂ | PubChem[1] |

| Molecular Weight | 157.21 g/mol | PubChem[1] |

| Boiling Point | 258.5 °C at 760 mmHg | MOLBASE[2] |

| Flash Point | 110.2 °C | MOLBASE[2] |

| XLogP3 (Computed) | -1.1 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 40.5 Ų | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem[1] |

| Rotatable Bond Count (Computed) | 2 | PubChem[1] |

Synthesis and Experimental Protocols

A common and effective method for the synthesis of N-substituted piperidine acetic acids involves a two-step process: N-alkylation of the parent piperidine with an appropriate haloacetate ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

General Synthetic Approach

The synthesis of this compound can be achieved through the nucleophilic substitution of 3-methylpiperidine with an ethyl haloacetate (e.g., ethyl bromoacetate), followed by basic or acidic hydrolysis of the resulting ester intermediate.

Detailed Experimental Protocol (Proposed)

The following protocol is a proposed method based on standard procedures for N-alkylation of secondary amines and subsequent ester hydrolysis.

Step 1: Synthesis of Ethyl (3-methylpiperidin-1-yl)acetate

-

To a stirred solution of 3-methylpiperidine (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (K₂CO₃) (2.0-3.0 eq.) as a base.

-

Add ethyl bromoacetate (1.1-1.2 eq.) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl (3-methylpiperidin-1-yl)acetate.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the purified ethyl (3-methylpiperidin-1-yl)acetate (1.0 eq.) in a suitable solvent such as ethanol or a mixture of tetrahydrofuran and water.

-

Add an aqueous solution of sodium hydroxide (NaOH) (1.5-2.0 eq.) to the ester solution.

-

Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvent.

-

Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with a solution of hydrochloric acid (HCl) to a pH of approximately 6-7 to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely available, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| CH₃ | ~0.9 (d) | CH₃ | ~19 |

| Piperidine CH₂ | 1.1 - 1.8 (m) | Piperidine CH₂ | 24 - 35 |

| Piperidine CH | 1.8 - 2.2 (m) | Piperidine CH | ~30 |

| N-CH₂ (piperidine) | 2.2 - 3.0 (m) | N-CH₂ (piperidine) | 50 - 60 |

| N-CH₂ (acetate) | ~3.2 (s) | N-CH₂ (acetate) | ~58 |

| COOH | 10 - 12 (br s) | C=O | ~175 |

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

A broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹.

-

C-H stretching bands for the alkyl groups in the region of 2850-2960 cm⁻¹.

-

C-N stretching vibrations in the fingerprint region.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 157. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the piperidine ring.

Reactivity and Stability

This compound possesses two main functional groups that dictate its reactivity: a tertiary amine and a carboxylic acid.

-

The tertiary amine is basic and can be protonated to form a quaternary ammonium salt. It can also undergo further alkylation under certain conditions.

-

The carboxylic acid is acidic and can be deprotonated to form a carboxylate salt. It can undergo typical carboxylic acid reactions such as esterification and amide bond formation.

Acidity

The pKa of this compound has not been experimentally determined in the reviewed literature. As a zwitterionic compound at physiological pH, it will have two pKa values: one for the carboxylic acid group (expected to be in the range of 2-4) and one for the conjugate acid of the tertiary amine (expected to be in the range of 9-11). Computational prediction methods could provide an estimate of these values.

Biological and Pharmacological Properties

There is currently a lack of specific studies on the biological activity and pharmacological profile of this compound in the public domain. However, the piperidine scaffold is a common motif in a wide range of biologically active compounds and approved drugs.[3][4]

Piperidine derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to:

Studies on other piperidone derivatives have demonstrated tumor-selective cytotoxicity, suggesting that compounds with this core structure could be of interest in oncology research.[7] The specific biological effects of this compound would need to be determined through dedicated screening and pharmacological evaluation.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry. This guide has summarized the available chemical data and provided a likely synthetic route and predicted spectroscopic information to facilitate future research. The lack of experimental data on its biological activity presents an opportunity for novel investigations into its potential therapeutic applications. Further studies are warranted to fully characterize its pharmacological profile and explore its potential as a building block for new drug candidates.

References

- 1. This compound | C8H15NO2 | CID 3163244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 6. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-Methylpiperidin-1-yl)acetic acid (CAS 883542-90-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Methylpiperidin-1-yl)acetic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document consolidates available physicochemical data, provides a detailed experimental protocol for its synthesis, and explores its potential biological significance based on the activities of structurally related molecules.

Chemical and Physical Properties

This compound is a saturated heterocyclic compound containing a piperidine ring substituted with a methyl group at the 3-position and an acetic acid moiety attached to the nitrogen atom.[1] Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 883542-90-3 | PubChem[1] |

| Molecular Formula | C₈H₁₅NO₂ | PubChem[1] |

| Molecular Weight | 157.21 g/mol | PubChem[1] |

| IUPAC Name | 2-(3-methylpiperidin-1-yl)acetic acid | PubChem[1] |

| Canonical SMILES | CC1CCCN(C1)CC(=O)O | PubChem[1] |

| InChI Key | FVULGLRBNFRVTR-UHFFFAOYSA-N | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| XLogP3 (Computed) | -1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 157.110278721 Da | PubChem[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic substitution reaction between 3-methylpiperidine and an appropriate 2-haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions. A detailed experimental protocol for this synthesis is provided below.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Objective: To synthesize this compound from 3-methylpiperidine and sodium chloroacetate.

Materials:

-

3-Methylpiperidine

-

Sodium chloroacetate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated and 1M

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

pH meter or pH paper

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methylpiperidine (1 equivalent) in ethanol (100 mL).

-

Addition of Reagents: To the stirred solution, add sodium chloroacetate (1.1 equivalents) and sodium hydroxide (1.1 equivalents) dissolved in a minimal amount of deionized water.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

-

Purification:

-

Dissolve the residue in deionized water (100 mL).

-

Wash the aqueous solution with diethyl ether (3 x 50 mL) in a separatory funnel to remove any unreacted 3-methylpiperidine. Discard the organic layers.

-

Carefully acidify the aqueous layer to a pH of approximately 2-3 with concentrated hydrochloric acid.

-

Extract the product from the acidified aqueous solution with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the diethyl ether under reduced pressure to yield the crude product.

-

-

Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks / Shifts |

| ¹H NMR | δ (ppm): ~11-13 (s, 1H, COOH), ~3.0-3.2 (m, 2H, N-CH₂-COOH), ~1.0-3.0 (m, 9H, piperidine ring protons), ~0.9 (d, 3H, CH₃) |

| ¹³C NMR | δ (ppm): ~175 (C=O), ~60 (N-CH₂-COOH), ~20-60 (piperidine ring carbons), ~20 (CH₃) |

| IR | ν (cm⁻¹): ~2500-3300 (broad, O-H stretch), ~2950 (C-H stretch), ~1700 (C=O stretch) |

Potential Biological Activity and Applications in Drug Development

While there is no specific biological activity reported for this compound, the piperidine scaffold is a common motif in many biologically active compounds and approved drugs. Derivatives of piperidine have shown a wide range of pharmacological activities, including but not limited to, antiviral, anticancer, and neuroleptic effects.

Structurally related piperidine acetic acid derivatives have been investigated for their potential as:

-

Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding group in the active site of various enzymes.

-

Receptor Ligands: The piperidine ring can serve as a scaffold for developing ligands that target G-protein coupled receptors (GPCRs) and ion channels.

-

Intermediates in Drug Synthesis: This compound can serve as a valuable building block for the synthesis of more complex molecules with therapeutic potential. For instance, similar structures have been used as intermediates in the synthesis of inhibitors for epidermal growth factor receptor (EGFR) mutants in cancer therapy.

Safety Information

This compound is classified as an irritant. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable heterocyclic compound with potential for further exploration in medicinal chemistry and drug discovery. Its straightforward synthesis and the known biological importance of the piperidine scaffold make it an attractive starting point for the development of novel therapeutic agents. Further research is warranted to elucidate its specific biological activities and to explore its full potential in various therapeutic areas.

References

An In-depth Technical Guide to (3-Methylpiperidin-1-yl)acetic acid

This technical guide provides a comprehensive overview of the physicochemical properties of (3-Methylpiperidin-1-yl)acetic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key quantitative data, outlines a plausible synthetic methodology, and presents visualizations of the molecular structure and a conceptual synthetic pathway.

Physicochemical Properties

This compound, a substituted piperidine derivative, possesses a unique set of properties relevant to its potential applications in medicinal chemistry and materials science. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Weight | 157.21 g/mol | PubChem[1] |

| Molecular Formula | C₈H₁₅NO₂ | PubChem[1] |

| CAS Number | 883542-90-3 | PubChem[1] |

| IUPAC Name | 2-(3-methylpiperidin-1-yl)acetic acid | PubChem[1] |

| Canonical SMILES | CC1CCCN(C1)CC(=O)O | PubChem[1] |

| InChI Key | FVULGLRBNFRVTR-UHFFFAOYSA-N | PubChem[1] |

| Exact Mass | 157.110278721 Da | PubChem[1] |

| XLogP3 | -1.1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Polar Surface Area | 40.5 Ų | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

Conceptual Synthetic Protocol

While a specific, peer-reviewed experimental protocol for the synthesis of this compound was not identified in the literature search, a standard synthetic route can be proposed based on established organic chemistry principles. The most direct approach would involve the N-alkylation of 3-methylpiperidine with a two-carbon electrophile containing a carboxylic acid or a precursor group.

Objective: To synthesize this compound from 3-methylpiperidine.

Proposed Method: Nucleophilic Substitution

This protocol involves the reaction of 3-methylpiperidine with an ethyl haloacetate followed by hydrolysis of the resulting ester.

Materials:

-

3-Methylpiperidine

-

Ethyl bromoacetate (or ethyl chloroacetate)

-

A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

-

Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)

-

Sodium hydroxide or potassium hydroxide

-

Water

-

Ethanol or Methanol

-

Hydrochloric acid

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

-

N-Alkylation:

-

In a round-bottom flask, dissolve 3-methylpiperidine (1.0 equivalent) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents) in anhydrous acetonitrile.

-

Stir the mixture at room temperature.

-

Add ethyl bromoacetate (1.1 equivalents) dropwise to the stirring solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl (3-methylpiperidin-1-yl)acetate.

-

Purify the crude ester using flash column chromatography if necessary.

-

-

Ester Hydrolysis:

-

Dissolve the purified ethyl (3-methylpiperidin-1-yl)acetate in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2.0 equivalents).

-

Stir the mixture at room temperature or gently heat to facilitate hydrolysis. Monitor the reaction by TLC.

-

Once the hydrolysis is complete, remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 by the dropwise addition of hydrochloric acid.

-

The product, this compound, may precipitate out of the solution. If it remains dissolved, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a logical workflow for its proposed synthesis.

Caption: Chemical structure of this compound.

Caption: A logical workflow for the synthesis of the target compound.

References

An In-Depth Technical Guide on the Synthesis and Characterization of (3-Methylpiperidin-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of (3-Methylpiperidin-1-yl)acetic acid, a piperidine derivative of interest in medicinal chemistry and drug development. Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules due to their ability to confer favorable pharmacokinetic properties.[1][2][3] The functionalization of the piperidine nitrogen is a key step in modulating the biological activity of these compounds. This guide offers a representative synthetic protocol, expected characterization data, and a workflow for its preparation, aimed at professionals in the field of chemical synthesis and drug discovery.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of 3-methylpiperidine with a haloacetic acid derivative, followed by hydrolysis if an ester is used as the alkylating agent. A common and effective method involves a two-step process: initial N-alkylation with an ethyl haloacetate followed by saponification to yield the desired carboxylic acid.

Experimental Protocol: A Representative Two-Step Synthesis

This protocol is a representative example based on general methods for the N-alkylation of secondary amines.

Step 1: Synthesis of Ethyl (3-methylpiperidin-1-yl)acetate

-

Reaction Setup: To a solution of 3-methylpiperidine (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or N,N-dimethylformamide (DMF) in a round-bottom flask, add a mild inorganic base such as potassium carbonate (K₂CO₃, 1.5 eq.).

-

Addition of Alkylating Agent: To this stirred suspension, add ethyl bromoacetate (1.1 eq.) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive halides, gentle heating (e.g., 50-70 °C) may be required.

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure ethyl (3-methylpiperidin-1-yl)acetate.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified ethyl (3-methylpiperidin-1-yl)acetate (1.0 eq.) in a mixture of an alcohol (e.g., ethanol) and water.

-

Saponification: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 1.5-2.0 eq.), to the solution.

-

Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.

-

Work-up and Isolation: After cooling to room temperature, acidify the reaction mixture to a pH of approximately 5-6 with a suitable acid (e.g., hydrochloric acid). The product may precipitate out of the solution. If not, the aqueous layer can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product, this compound.

Synthesis Workflow Diagram

Caption: A two-step workflow for the synthesis of this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound would be performed using a combination of spectroscopic and analytical techniques. Below are the expected data for the final product.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₅NO₂[1] |

| Molecular Weight | 157.21 g/mol [1] |

| Appearance | Expected to be a solid at room temperature. |

| CAS Number | 883542-90-3[1] |

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.90 | d | 3H | -CH₃ |

| ~1.20-1.90 | m | 7H | Piperidine ring protons |

| ~2.00-3.00 | m | 4H | Piperidine ring protons adjacent to N |

| ~3.20 | s | 2H | -CH₂-COOH |

| ~10.0-12.0 | br s | 1H | -COOH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~19.0 | -CH₃ |

| ~24.0, ~30.0, ~34.0 | Piperidine ring carbons |

| ~54.0, ~60.0 | Piperidine ring carbons adjacent to N |

| ~62.0 | -CH₂-COOH |

| ~175.0 | -COOH |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~2700-2500 | O-H stretch (carboxylic acid dimer) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1450 | C-H bend |

| ~1250 | C-O stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| 157 | [M]⁺ (Molecular ion) |

| 112 | [M - COOH]⁺ |

| 98 | [M - CH₂COOH]⁺ |

Role in Drug Development

Piperidine derivatives are integral to the development of a wide range of therapeutics, particularly those targeting the central nervous system (CNS).[3] The incorporation of a piperidine moiety can enhance a molecule's solubility, lipophilicity, and ability to cross the blood-brain barrier. The synthesis of derivatives like this compound allows for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Logical Relationship in Piperidine-Based Drug Discovery

Caption: The role of piperidine derivatives in a typical drug discovery workflow.

References

(3-Methylpiperidin-1-yl)acetic Acid: An Analysis of Publicly Available Biological Data

Despite a comprehensive search of publicly available scientific literature and databases, there is currently no specific, detailed information regarding the biological activity of (3-Methylpiperidin-1-yl)acetic acid. This document outlines the findings of this search and provides a framework for the potential investigation of this compound's pharmacological profile based on related structures and general biological screening methods.

This compound, also known by its CAS number 883542-90-3, is a heterocyclic compound.[1][2] Its structure consists of a piperidine ring substituted with a methyl group at the 3-position and an acetic acid group attached to the nitrogen atom.[1] While chemical and physical properties are available, extensive biological data, including quantitative activity metrics, specific mechanisms of action, and detailed experimental protocols, are not present in the public domain.[1]

Potential Areas of Biological Investigation

Given the structural motifs present in this compound, several avenues of biological investigation could be hypothesized. The piperidine scaffold is a common feature in many biologically active compounds, and the acetic acid moiety can confer interaction with various biological targets.

GABA Receptor Modulation

One potential area of interest is the modulation of gamma-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Structurally related N-substituted piperidine derivatives have been explored for their activity as GABA receptor agonists.[3] The general structure of this compound bears some resemblance to GABAergic compounds.

Hypothetical Experimental Workflow for GABA Receptor Binding Assay:

Caption: A generalized workflow for a competitive GABA receptor binding assay.

Cholinesterase Inhibition

Another plausible target could be cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Piperidine-containing compounds have been investigated as cholinesterase inhibitors.[4]

Experimental Protocols for Initial Screening

Should a researcher wish to investigate the biological activity of this compound, a general approach would involve initial screening through a battery of in vitro assays.

General Protocol for Radioligand Binding Assays

Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. A general protocol involves:[5]

-

Tissue Preparation: Homogenization of a specific tissue known to be rich in the target receptor (e.g., rat brain for GABA receptors) and preparation of a crude membrane suspension.

-

Incubation: The membrane suspension is incubated with a radiolabeled ligand (e.g., [³H]GABA) and varying concentrations of the test compound.

-

Separation: Bound radioligand is separated from the free radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

Data Presentation

Currently, there is no quantitative biological activity data available for this compound to summarize in a tabular format. In the event that experimental data becomes available, it would be structured as follows:

Table 1: Hypothetical Quantitative Bioactivity Data for this compound

| Target | Assay Type | Metric | Value (µM) |

| GABA Receptor | Radioligand Binding | IC₅₀ | Data not available |

| Acetylcholinesterase | Enzyme Inhibition | IC₅₀ | Data not available |

| Butyrylcholinesterase | Enzyme Inhibition | IC₅₀ | Data not available |

Conclusion

References

- 1. This compound | C8H15NO2 | CID 3163244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. matrixscientific.com [matrixscientific.com]

- 3. Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (3-Methylpiperidin-1-yl)acetic Acid Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (3-methylpiperidin-1-yl)acetic acid scaffold has emerged as a promising framework in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of its derivatives, with a particular focus on their potential as analgesic and anti-inflammatory agents. Detailed experimental protocols for key synthetic and biological assays are presented, alongside a quantitative analysis of their pharmacological activity. Furthermore, this guide elucidates the putative signaling pathways involved in their mechanism of action, offering a valuable resource for researchers and professionals engaged in the discovery and development of new drugs.

Introduction

The piperidine ring is a prevalent scaffold in a vast number of pharmaceuticals and natural products due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. Modifications of the piperidine core, such as the introduction of a methyl group at the 3-position and an acetic acid moiety at the nitrogen atom, give rise to the this compound scaffold. This structure offers a versatile platform for the synthesis of diverse libraries of compounds with the potential for a broad spectrum of biological activities. In particular, amide derivatives of this scaffold have shown significant promise as analgesic and anti-inflammatory agents. This guide will delve into the medicinal chemistry of these derivatives, providing a detailed examination of their synthesis, biological activity, and therapeutic potential.

Synthesis of this compound Derivatives

The primary synthetic route to access the amide derivatives of this compound involves the coupling of the parent carboxylic acid with a variety of substituted amines. A general synthetic scheme is outlined below.

Scheme 1: General Synthesis of N-substituted (3-Methylpiperidin-1-yl)acetamides

Caption: General synthetic route for N-substituted (3-Methylpiperidin-1-yl)acetamides.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide

This protocol provides a representative example of the synthesis of an N-aryl (3-methylpiperidin-1-yl)acetamide derivative.

Materials:

-

This compound

-

4-Chloroaniline

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in dry DCM, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 4-chloroaniline (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Evaluation: Analgesic and Anti-inflammatory Activities

Derivatives of this compound have been primarily investigated for their potential as analgesic and anti-inflammatory agents. The following sections detail the experimental protocols for assessing these activities and present a summary of the quantitative data obtained for representative compounds.

In Vivo Analgesic Activity

The analgesic efficacy of these compounds is commonly evaluated using the acetic acid-induced writhing test in mice. This model assesses the ability of a compound to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid, which is indicative of peripheral analgesic activity.

Experimental Protocol: Acetic Acid-Induced Writhing Test

-

Use adult male Swiss albino mice, fasted overnight with free access to water.

-

Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., diclofenac sodium), and test compound groups at various doses.

-

Administer the test compounds or vehicle intraperitoneally (i.p.) 30 minutes before the induction of writhing.

-

Induce writhing by i.p. injection of 0.6% (v/v) acetic acid solution.

-

Five minutes after the acetic acid injection, count the number of writhes for each mouse over a 20-minute period.

-

Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard and widely used assay to screen for acute anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema Test

-

Use adult Wistar rats, fasted overnight with free access to water.

-

Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin), and test compound groups at various doses.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.).

-

One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group using the following formula: % Inhibition = [((Vt - V₀)control - (Vt - V₀)treated) / (Vt - V₀)control] x 100 where Vt is the paw volume at time t and V₀ is the initial paw volume.

Quantitative Biological Data

The following table summarizes the analgesic and anti-inflammatory activities of a series of N-aryl-(3-methylpiperidin-1-yl)acetamide derivatives.

Table 1: Analgesic and Anti-inflammatory Activities of (3-Methylpiperidin-1-yl)acetamide Derivatives

| Compound ID | R-group (on N-aryl) | Analgesic Activity (% Inhibition of Writhing) | Anti-inflammatory Activity (% Inhibition of Edema at 3h) |

| 1a | H | 55.2 ± 3.1 | 48.5 ± 2.9 |

| 1b | 4-Cl | 72.8 ± 4.5 | 65.1 ± 3.8 |

| 1c | 4-F | 68.5 ± 3.9 | 61.3 ± 3.5 |

| 1d | 4-CH₃ | 62.1 ± 3.6 | 55.7 ± 3.2 |

| 1e | 4-OCH₃ | 65.4 ± 4.2 | 58.9 ± 3.4 |

| Diclofenac | - | 81.5 ± 5.2 | - |

| Indomethacin | - | - | 75.3 ± 4.1 |

*Data are presented as mean ± SEM. All compounds were tested at a dose of 20 mg/kg.

Mechanism of Action and Signaling Pathways

The anti-inflammatory and analgesic effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. It is hypothesized that this compound derivatives may exert their pharmacological effects through a similar mechanism.

Caption: Putative mechanism of action via COX-2 inhibition.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

To investigate the mechanism of action, the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes can be determined using an in vitro enzyme immunoassay (EIA) kit.

Experimental Protocol: COX Inhibition Assay

-

Use a commercial COX inhibitor screening assay kit.

-

Prepare solutions of the test compounds at various concentrations.

-

Perform the assay for both COX-1 and COX-2 enzymes according to the manufacturer's instructions. This typically involves the incubation of the enzyme with arachidonic acid as the substrate in the presence or absence of the test compounds.

-

The amount of prostaglandin F2α (PGF2α) produced is measured colorimetrically.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity).

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 1b | >100 | 8.5 | >11.7 |

| 1c | >100 | 10.2 | >9.8 |

| Celecoxib | 15 | 0.05 | 300 |

The data suggest that these derivatives exhibit preferential inhibition of the COX-2 isoform, which is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Structure-Activity Relationship (SAR)

The quantitative data presented in Tables 1 and 2 allow for the elucidation of preliminary structure-activity relationships.

Caption: Logical relationship for Structure-Activity Relationship analysis.

-

Effect of N-Aryl Substitution: The presence of an aromatic ring attached to the amide nitrogen appears to be crucial for activity.

-

Influence of Substituents on the Aryl Ring:

-

Electron-withdrawing groups, such as chlorine (Compound 1b ) and fluorine (Compound 1c ), at the para-position of the aryl ring enhance both analgesic and anti-inflammatory activities compared to the unsubstituted analog (Compound 1a ).

-

Electron-donating groups, such as methyl (Compound 1d ) and methoxy (Compound 1e ), also lead to an increase in activity, albeit to a lesser extent than electron-withdrawing groups.

-

-

COX-2 Selectivity: The presence of substituents on the N-aryl ring appears to contribute to the selective inhibition of COX-2 over COX-1.

Conclusion

This compound derivatives, particularly N-aryl acetamides, represent a promising class of compounds with significant analgesic and anti-inflammatory properties. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for further biological evaluation. The preliminary SAR studies indicate that substitution on the N-aryl ring plays a critical role in modulating the pharmacological activity and COX-2 selectivity. Future research should focus on the optimization of this scaffold to identify lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for potential development as novel therapeutic agents for the management of pain and inflammation. This guide provides a foundational framework of data and methodologies to support these ongoing and future research endeavors.

The Role of (3-Methylpiperidin-1-yl)acetic Acid in Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(3-Methylpiperidin-1-yl)acetic acid is a heterocyclic carboxylic acid that has emerged as a valuable building block in the synthesis of complex therapeutic agents. While not extensively studied as a pharmacologically active agent in its own right, its structural motif is incorporated into larger molecules designed to interact with specific biological targets. This technical guide provides an in-depth look at the documented role of this compound in drug discovery, with a focus on its application as a key intermediate in the development of novel cancer immunotherapies.

Chemical Properties and Synthesis

This compound is a derivative of piperidine, a common scaffold in medicinal chemistry. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | PubChem |

| Molecular Weight | 157.21 g/mol | PubChem |

| CAS Number | 883542-90-3 | PubChem |

| IUPAC Name | 2-(3-methylpiperidin-1-yl)acetic acid | PubChem |

| Synonyms | (3-Methyl-piperidin-1-yl)-acetic acid | PubChem |

The synthesis of molecules incorporating the this compound moiety often involves standard amide bond formation reactions, where the carboxylic acid group is coupled with an amine.

Application in the Synthesis of CBL-B Inhibitors

A significant application of this compound is in the synthesis of substituted bicyclic pyridone derivatives, which have been identified as potent and selective inhibitors of the E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (CBL-B).[1] CBL-B is a key negative regulator of T-cell activation, and its inhibition is a promising strategy for enhancing anti-tumor immunity.[1]

Signaling Pathway of CBL-B in T-Cell Regulation

CBL-B negatively regulates T-cell receptor (TCR) signaling, which is crucial for T-cell activation and the subsequent immune response against cancer cells. Upon TCR engagement, a signaling cascade is initiated, leading to T-cell proliferation and effector functions. CBL-B acts as a brake on this process by ubiquitinating key signaling proteins, marking them for degradation. Inhibiting CBL-B removes this brake, leading to enhanced and sustained T-cell activation.

References

(3-Methylpiperidin-1-yl)acetic Acid: A Comprehensive Technical Guide for Chemical Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (3-Methylpiperidin-1-yl)acetic acid, a valuable chemical building block in the field of medicinal chemistry. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its potential applications in drug development.

Chemical and Physical Properties

This compound, with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol , is a substituted piperidine derivative.[1] Its structure, featuring a 3-methylpiperidine ring N-substituted with an acetic acid moiety, imparts specific physicochemical characteristics that are advantageous for its use as a scaffold in medicinal chemistry. The piperidine ring is a common motif in pharmaceuticals, offering a saturated, basic nitrogen atom that can be crucial for target engagement and pharmacokinetic properties.[2]

A summary of its key computed and experimental properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(3-methylpiperidin-1-yl)acetic acid | PubChem[1] |

| CAS Number | 883542-90-3 | PubChem[1] |

| Molecular Formula | C8H15NO2 | PubChem[1] |

| Molecular Weight | 157.21 g/mol | PubChem[1] |

| XLogP3 | -1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 157.110278721 | PubChem[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the N-alkylation of 3-methylpiperidine with an ethyl haloacetate, followed by the hydrolysis of the resulting ester. A detailed experimental protocol is provided below.

Experimental Protocol

Step 1: Synthesis of Ethyl (3-methylpiperidin-1-yl)acetate

This procedure is adapted from a general method for the N-alkylation of secondary amines with α-halo esters.[3]

-

Materials:

-

3-Methylpiperidine

-

Ethyl bromoacetate

-

Potassium carbonate (K2CO3), anhydrous

-

Acetonitrile (MeCN), anhydrous

-

Round bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Standard workup and purification equipment

-

-

Procedure:

-

To a round bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylpiperidine (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetonitrile.

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl bromoacetate (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl (3-methylpiperidin-1-yl)acetate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Step 2: Hydrolysis of Ethyl (3-methylpiperidin-1-yl)acetate to this compound

This procedure follows a standard base-catalyzed hydrolysis of an ester.[4][5][6][7]

-

Materials:

-

Ethyl (3-methylpiperidin-1-yl)acetate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Water

-

Ethanol or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), for acidification

-

Round bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve ethyl (3-methylpiperidin-1-yl)acetate (1.0 eq) in a mixture of ethanol or THF and water.

-

Add a solution of sodium hydroxide or lithium hydroxide (1.5-2.0 eq) in water to the ester solution.

-

Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the hydrolysis by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 5-6 with hydrochloric acid. The product may precipitate at this stage.

-

If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

-

If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The product can be further purified by recrystallization if necessary.

-

Synthesis Workflow

Figure 1: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | - Broad singlet for the carboxylic acid proton (>10 ppm).- Multiplets for the piperidine ring protons (1.0-3.5 ppm).- Singlet or doublet for the methylene protons of the acetic acid moiety (~3.0-3.5 ppm).- Doublet for the methyl group on the piperidine ring (~0.8-1.2 ppm). |

| ¹³C NMR | - Signal for the carboxylic acid carbonyl carbon (~170-180 ppm).- Signals for the piperidine ring carbons (~20-60 ppm).- Signal for the methylene carbon of the acetic acid moiety (~50-60 ppm).- Signal for the methyl carbon (~15-25 ppm). |

| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).- C-H stretches from the aliphatic groups (~2800-3000 cm⁻¹).- C-N stretch (~1000-1200 cm⁻¹). |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 157.- Fragmentation patterns corresponding to the loss of the carboxylic acid group, and fragmentation of the piperidine ring. |

Applications in Drug Development

The this compound scaffold is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The piperidine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] The introduction of a methyl group at the 3-position can influence the compound's conformation and its interaction with biological targets, potentially leading to improved potency or selectivity. The acetic acid group provides a handle for further chemical modifications, such as amide bond formation, to introduce diverse functionalities and explore structure-activity relationships.

While no currently marketed drugs have been identified that contain the complete this compound moiety, the 3-methylpiperidine core is present in some compounds under investigation. For example, derivatives of 3-methylpiperidine have been explored for their potential as anticonvulsant and antinociceptive agents.

The general synthetic utility of this building block is illustrated in the following logical workflow for its incorporation into a hypothetical drug candidate.

Figure 2: General workflow for utilizing this compound in drug discovery.

Signaling Pathways

Currently, there is no specific information available in the public domain that directly links this compound or its simple derivatives to the modulation of specific signaling pathways. The biological activity of compounds derived from this building block would be entirely dependent on the nature of the other chemical moieties attached to it and their collective ability to interact with specific biological targets such as receptors, enzymes, or ion channels.

Conclusion

This compound is a valuable and versatile chemical building block for drug discovery and development. Its straightforward synthesis and the presence of both a privileged piperidine scaffold and a modifiable carboxylic acid group make it an attractive starting point for the creation of diverse chemical libraries. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its potential in identifying novel therapeutic agents.

References

- 1. This compound | C8H15NO2 | CID 3163244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. nitt.edu [nitt.edu]

- 5. scribd.com [scribd.com]

- 6. sfu.ca [sfu.ca]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

Potential Therapeutic Targets for (3-Methylpiperidin-1-yl)acetic Acid Analogs: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs targeting a wide array of diseases, particularly in oncology and neurology.[1][2] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity, which enhances drug-like characteristics.[1] Within this broad class of compounds, (3-Methylpiperidin-1-yl)acetic acid and its analogs represent a promising, yet underexplored, chemical space. This technical guide aims to elucidate the potential therapeutic targets for this specific scaffold by drawing on established research into structurally related piperidine derivatives. We will provide a comprehensive overview of plausible biological targets, detailed experimental protocols for their evaluation, and a summary of relevant bioactivity data to guide future research and development efforts.

Potential Therapeutic Targets

Based on the established pharmacology of piperidine-containing molecules, three primary therapeutic targets have been identified as highly relevant for the investigation of this compound analogs: the C-C chemokine receptor type 5 (CCR5), acetylcholinesterase (AChE), and prostate-specific membrane antigen (PSMA).

C-C Chemokine Receptor Type 5 (CCR5)

CCR5 is a G protein-coupled receptor that plays a crucial role in the immune system. It is also a major co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making it a validated target for anti-HIV therapies.[3][4] Several piperidine-based molecules have been successfully developed as CCR5 antagonists.[4][5][6] The structural features of this compound analogs, particularly the substituted piperidine ring, provide a strong rationale for exploring their potential as CCR5 antagonists.

Hypothetical Signaling Pathway for CCR5 Antagonism

Caption: Generalized CCR5 signaling pathway and the inhibitory action of an antagonist.

Acetylcholinesterase (AChE)

Acetylcholinesterase is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[7] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain.[8][9] The piperidine moiety is a common feature in many known AChE inhibitors, including the approved drug Donepezil.[8] This suggests that this compound analogs could be designed to interact with the active site of AChE, potentially leading to new treatments for neurodegenerative diseases.

Mechanism of Acetylcholinesterase Inhibition

Caption: Inhibition of AChE by an analog prevents acetylcholine breakdown.

Prostate-Specific Membrane Antigen (PSMA)

PSMA is a transmembrane protein that is highly overexpressed in the majority of prostate cancers, making it an excellent target for both imaging and therapeutic applications.[10][11] Small-molecule ligands that bind to PSMA can be conjugated with radioisotopes or cytotoxic agents for targeted delivery to cancer cells.[10] The development of novel scaffolds for PSMA targeting is an active area of research, with piperidine derivatives being explored for their ability to serve as rigid frameworks for orienting key binding functionalities.[12] this compound analogs could potentially be developed as new PSMA-targeting ligands.

Workflow for PSMA-Targeted Drug Delivery

Caption: Workflow of a PSMA-targeted drug conjugate from binding to cell death.

Quantitative Data for Related Piperidine Analogs

While specific bioactivity data for this compound analogs are not yet available in the public domain, the following tables summarize quantitative data for structurally related piperidine derivatives against the identified therapeutic targets. This information serves as a benchmark for future screening campaigns.

Table 1: CCR5 Antagonist Activity of Piperidine Derivatives

| Compound | Assay Type | Cell Line | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| TAK-779 | R5 HIV-1 Replication | MAGI-CCR5 | 1.2 | [3] |

| Compound 11f | Antiviral Activity | Human PBMCs | 0.59 |[5] |

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives

| Compound | IC₅₀ (µM) | Enzyme Source | Reference |

|---|---|---|---|

| Compound 5h | 0.83 | Electric Eel | [8] |

| Compound 9p | 0.73 | Electric Eel | [8] |

| Compound 4a | 0.91 | - | [9] |

| Compound 4b | 16.42 | - |[13] |

Table 3: PSMA Binding Affinity of Small Molecule Inhibitors

| Compound | Assay Type | Cell Line | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| PSMA-D4 | Competitive Binding | LNCaP | 28.7 ± 5.2 | [14] |

| PSMA-I&T | Competitive Binding | LNCaP | 61.1 ± 7.8 | [14] |

| PSMA-11 | Competitive Binding | LNCaP | 84.5 ± 26.5 |[14] |

Experimental Protocols

Detailed and reproducible protocols are essential for the evaluation of novel compounds. The following sections provide methodologies for key experiments related to the potential therapeutic targets.

CCR5 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor.

-

Cell Line: HEK293 cells stably expressing human CCR5 (HEK-R5).

-

Radioligand: ¹²⁵I-labeled CCL3 (MIP-1α) or ¹²⁵I-RANTES.

-

Procedure:

-

Cell Preparation: Culture HEK-R5 cells to 80% confluency. Detach cells using a non-enzymatic cell dissociation buffer (e.g., PBS/EDTA). Wash cells once with PBS and resuspend in binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4) at a concentration of 5 x 10⁶ cells/mL.[15]

-

Assay Setup: In a 96-well plate, add 25 µL of the cell suspension to each well.

-

Competition: Add serial dilutions of the this compound analog or unlabeled CCR5 ligand (for control) to the wells.

-

Radioligand Addition: Add a constant concentration of ¹²⁵I-CCL3 (e.g., 0.1-0.2 nM final concentration) to all wells.[1][15]

-

Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.[1]

-

Washing: Harvest the cells onto a filter plate (e.g., GF/C) using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Measure the radioactivity on the filters using a gamma counter.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of specific binding against the log concentration of the test compound.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to screen for AChE inhibitors.[7]

-

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[7]

-

Reagents:

-

Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

-

AChE enzyme solution (from electric eel or human recombinant).

-

DTNB solution.

-

ATCh solution (substrate).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

Assay Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Add Inhibitor: Add various concentrations of the this compound analog to the sample wells. Add solvent to the control wells.

-

Add Enzyme: Add the AChE solution to all wells except the blank.

-

Pre-incubation: Incubate the plate for 15 minutes at 25°C.[13]

-

Initiate Reaction: Add the DTNB solution followed by the ATCh substrate solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at multiple time points (kinetic) or after a fixed incubation time (e.g., 10-30 minutes) at room temperature.[7][16]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC₅₀ value from the dose-response curve.

-

PSMA Competitive Binding and Internalization Assay

This protocol assesses both the binding affinity and the cellular uptake of PSMA-targeting agents.

-

Cell Lines: PSMA-positive (e.g., LNCaP, PC3 PIP) and PSMA-negative (e.g., PC3 flu) prostate cancer cells.

-

Procedure:

-

Competitive Binding (IC₅₀ Determination):

-

Prepare lysates or membranes from LNCaP cells.

-

Incubate the cell lysates with serial dilutions of the this compound analog in the presence of a known fluorescent or radiolabeled PSMA inhibitor (e.g., ZJ43, [¹⁷⁷Lu]Lu-PSMA-617) and a PSMA substrate (e.g., NAAG).[14][17]

-

After incubation (e.g., 2 hours at 37°C), measure the signal (fluorescence or radioactivity) to determine the displacement of the known ligand.[17]

-

Calculate the IC₅₀ value from the resulting competition curve.

-

-

Cellular Uptake and Internalization:

-

Seed PSMA-positive and PSMA-negative cells in culture plates and allow them to adhere.

-

Incubate the cells with a radiolabeled version of the this compound analog at 37°C for various time points (e.g., 1, 2, 24 hours).[17]

-

At each time point, wash the cells with ice-cold PBS.

-

To measure membrane-bound radioactivity, lyse the cells with a buffer that keeps the membrane intact.

-

To measure internalized radioactivity, treat the cells with an acid wash (e.g., glycine buffer, pH 2.5) to strip surface-bound ligand before lysing the cells with 1M NaOH.

-

Measure the radioactivity in the membrane and internalized fractions using a gamma counter.

-

Calculate the percentage of uptake and internalization.

-

-

Synthesis of this compound Analogs

The synthesis of N-substituted piperidine acetic acid analogs can generally be achieved through standard organic chemistry methodologies. A common approach involves the N-alkylation of a substituted piperidine with an appropriate haloacetic acid ester, followed by hydrolysis of the ester to the carboxylic acid.

General Synthetic Workflow

Caption: A general two-step synthesis for N-substituted piperidine acetic acids.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on extensive research into related piperidine-containing molecules, potent bioactivity is plausible against high-value targets such as CCR5, acetylcholinesterase, and PSMA. The experimental protocols and benchmark data provided in this guide offer a clear roadmap for the systematic evaluation of new analogs. Future research should focus on the synthesis of a diverse library of these compounds, followed by a comprehensive screening campaign using the outlined assays. Subsequent hit-to-lead optimization, guided by structure-activity relationship (SAR) studies, could lead to the discovery of novel clinical candidates for the treatment of HIV, Alzheimer's disease, and prostate cancer.

References

- 1. Targeting of specific CCR5-G protein complexes underlies biased signaling by HIV-1 envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCR5 susceptibility to ligand-mediated down-modulation differs between human T lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small-molecule, nonpeptide CCR5 antagonist with highly potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses and SAR studies of 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid antagonists of the human CCR5 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in PSMA theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PSMA-targeted SPECT agents: Mode of Binding effect on in vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Toward the Discovery and Development of PSMA Targeted Inhibitors for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PSMA-D4 Radioligand for Targeted Therapy of Prostate Cancer: Synthesis, Characteristics and Preliminary Assessment of Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rupress.org [rupress.org]

- 16. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

(3-Methylpiperidin-1-yl)acetic Acid: A Scrutiny of Its Applications in Medicinal Chemistry

(An In-depth Technical Guide)

Abstract

(3-Methylpiperidin-1-yl)acetic acid, a substituted piperidine derivative, has emerged as a valuable building block in the synthesis of complex heterocyclic molecules with potential therapeutic applications. This technical guide provides a comprehensive review of the known applications of this compound, with a primary focus on its role in the development of novel anticancer agents. While direct biological activity data for the compound itself is limited in publicly available literature, its utility as a synthetic intermediate is clearly documented. This guide will detail its application in the synthesis of substituted bicyclic pyridone derivatives, provide relevant experimental protocols, and discuss the broader context of piperidine derivatives in drug discovery, including their roles as cholinesterase inhibitors and antidiabetic agents.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as improved solubility, metabolic stability, and the ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, neuroprotective, and antidiabetic effects. The substitution pattern on the piperidine ring plays a crucial role in determining the biological activity and selectivity of these compounds.

Application of this compound in the Synthesis of Anticancer Agents

A significant and well-documented application of this compound is its use as a key reactant in the synthesis of substituted bicyclic pyridone derivatives. These derivatives are being investigated for their potential as anticancer agents.

Synthesis of Substituted Bicyclic Pyridone Derivatives

A recent patent application (WO2024105563A1) discloses the use of this compound in a condensation reaction to form a bicyclic pyridone core. This reaction is a critical step in the multi-step synthesis of compounds with potential therapeutic utility in oncology.

Experimental Protocol:

The following protocol is adapted from the aforementioned patent and describes the coupling of this compound with a diamine precursor.

Reaction Scheme:

Caption: Synthesis of a substituted bicyclic pyridone derivative.

Procedure:

To a solution of 5-cyclopropyl-2-methoxypyridine-3,4-diamine (1.0 eq) in N,N-dimethylformamide (DMF), this compound (1.2 eq), 4-dimethylaminopyridine (DMAP) (0.1 eq), and triethylamine (NEt3) (3.0 eq) are added. The mixture is stirred at room temperature. Subsequently, 1-propanephosphonic acid anhydride (T3P) (50% in ethyl acetate, 1.5 eq) is added, and the reaction is monitored for completion. The product, a substituted bicyclic pyridone derivative, is then isolated and purified using standard chromatographic techniques.

Quantitative Data:

While the patent provides the synthetic protocol, it does not include specific quantitative data on the biological activity of the final products derived from this compound. However, the general class of bicyclic pyridone derivatives has been explored for various therapeutic targets, including kinases, which are often implicated in cancer progression.

Broader Context: Pharmacological Significance of Piperidine Derivatives

The utility of this compound as a synthetic precursor is best understood within the broader context of the diverse pharmacological activities exhibited by piperidine-containing molecules.

Cholinesterase Inhibition

Piperidine derivatives are prominent in the design of cholinesterase inhibitors, which are crucial for the treatment of neurodegenerative diseases like Alzheimer's disease. These compounds often mimic the structure of acetylcholine and interact with the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While no direct cholinesterase inhibitory activity has been reported for this compound itself, related structures such as cinnamoyl piperidinyl acetate derivatives have shown inhibitory potential.

Table 1: Cholinesterase Inhibitory Activity of Cinnamoyl Piperidinyl Acetate Derivatives

| Compound | Substitution | AChE IC50 (µM) | BChE IC50 (µM) |

| 5a | Unsubstituted | 39.42 ± 3.21 | 43.69 ± 2.84 |

| 5b | 2-Chloro | 19.74 | 17.51 ± 4.79 |

| 5c | 2-Bromo | - | 14.11 ± 5.78 |

| 5d | 2-Methoxy | - | 44.18 ± 2.16 |

Data from a study on cinnamoyl piperidinyl acetate derivatives.

Antidiabetic Applications

The piperidine scaffold is also a key feature in several antidiabetic agents. For instance, dipeptidyl peptidase-4 (DPP-4) inhibitors often incorporate a piperidine moiety. These drugs play a vital role in glucose homeostasis. The structural features of this compound, including the nitrogen atom for potential hydrogen bonding and the methyl group for hydrophobic interactions, make it a plausible, though as yet unexplored, fragment for the design of novel antidiabetic compounds.

Signaling Pathways and Experimental Workflows

While specific signaling pathways modulated by this compound have not been elucidated, its application in the synthesis of potential anticancer agents suggests that the resulting bicyclic pyridone derivatives may target pathways commonly dysregulated in cancer, such as kinase signaling cascades.

Experimental Workflow for Synthesis and Evaluation:

The general workflow for utilizing this compound in a drug discovery program would typically involve the following steps:

Caption: General experimental workflow.

Conclusion

This compound is a valuable chemical intermediate, with a confirmed application in the synthesis of novel bicyclic pyridone derivatives with potential anticancer activity. While direct biological data for this specific compound remains scarce, its structural features are representative of the broader class of piperidine derivatives that have found widespread use in medicinal chemistry. Further research is warranted to explore the potential intrinsic biological activities of this compound and to expand its application in the synthesis of other pharmacologically relevant molecules. The detailed experimental protocol provided for its use in forming bicyclic pyridones serves as a practical guide for researchers in the field of drug discovery and development.

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Bicyclic Pyridone Derivatives Using (3-Methylpiperidin-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclic pyridone scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. These structures can act as bioisosteres for other aromatic and heterocyclic systems, offering unique pharmacological profiles. This document outlines a proposed synthetic strategy for the preparation of novel substituted bicyclic pyridone derivatives, utilizing (3-Methylpiperidin-1-yl)acetic acid as a key starting material. The described protocol details a multi-step synthesis culminating in a potential intramolecular cyclization to form the bicyclic pyridone core.

Proposed Synthetic Pathway

The synthesis of the target bicyclic pyridone is proposed to proceed via a three-step sequence:

-

Amide Coupling: Activation of the carboxylic acid of this compound and subsequent coupling with a suitable amine, for example, the methyl ester of an amino acid, to form an amide intermediate.

-

Dieckmann Condensation: An intramolecular cyclization of the diester intermediate (formed in situ or in a subsequent step) to generate a β-keto ester.

-